3,3-Difluoropyrrolidin-2-iminehydrochloride

Catalog No.
S14110795
CAS No.
M.F
C4H7ClF2N2
M. Wt
156.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Difluoropyrrolidin-2-iminehydrochloride

Product Name

3,3-Difluoropyrrolidin-2-iminehydrochloride

IUPAC Name

4,4-difluoro-2,3-dihydropyrrol-5-amine;hydrochloride

Molecular Formula

C4H7ClF2N2

Molecular Weight

156.56 g/mol

InChI

InChI=1S/C4H6F2N2.ClH/c5-4(6)1-2-8-3(4)7;/h1-2H2,(H2,7,8);1H

InChI Key

LYYBWPXVCDBJCY-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C1(F)F)N.Cl

3,3-Difluoropyrrolidin-2-imine hydrochloride is a fluorinated organic compound characterized by its pyrrolidine structure, which is a five-membered ring containing nitrogen. The presence of two fluorine atoms at the 3-position and an imine functional group at the 2-position contributes to its unique chemical properties. The hydrochloride form indicates that the compound exists as a salt, which enhances its solubility in water and may influence its biological activity and stability.

The chemical behavior of 3,3-Difluoropyrrolidin-2-imine hydrochloride can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The imine group can undergo nucleophilic attack, leading to substitution reactions where nucleophiles replace the imine nitrogen.
  • Reduction Reactions: The imine can be reduced to an amine using reducing agents like lithium aluminum hydride.
  • Fluorination Reactions: Given the presence of fluorine, reactions involving electrophilic fluorination can occur, impacting reactivity and stability.

These reactions are indicative of the compound's potential utility in synthetic organic chemistry and medicinal chemistry.

3,3-Difluoropyrrolidin-2-imine hydrochloride has shown promise in various biological assays. Its structural characteristics suggest potential activity as a pharmaceutical agent. Compounds with similar imine structures often exhibit significant biological activities, including:

  • Antimicrobial properties: Some studies indicate that fluorinated compounds can enhance antimicrobial activity.
  • Neuroactive effects: Given the pyrrolidine framework, there may be implications for central nervous system activity.
  • Anticancer potential: Preliminary investigations suggest that fluorinated pyrrolidines may exhibit cytotoxic effects against certain cancer cell lines.

Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential.

The synthesis of 3,3-Difluoropyrrolidin-2-imine hydrochloride can be achieved through several methods:

  • Fluorination of Pyrrolidine Derivatives: Starting from pyrrolidine, selective fluorination at the 3-position can be performed using reagents such as sulfur tetrafluoride or other fluorinating agents.
  • Imine Formation: The subsequent reaction with appropriate aldehydes or ketones leads to the formation of the imine functional group. This step typically involves acid-catalyzed condensation.
  • Salt Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt form, enhancing solubility.

These methods highlight the versatility of synthetic pathways available for this compound.

The applications of 3,3-Difluoropyrrolidin-2-imine hydrochloride span various fields:

  • Pharmaceutical Development: Its unique structure may lead to novel drug candidates targeting specific biological pathways.
  • Chemical Research: Useful in studying reaction mechanisms involving fluorinated compounds and imines.
  • Material Science: Potential applications in developing new materials with specific properties due to its fluorinated nature.

Interaction studies involving 3,3-Difluoropyrrolidin-2-imine hydrochloride focus on its behavior in biological systems:

  • Protein Binding Assays: Understanding how this compound interacts with proteins can provide insights into its pharmacokinetics and pharmacodynamics.
  • Enzyme Inhibition Studies: Investigating whether this compound acts as an inhibitor for specific enzymes can reveal its potential therapeutic uses.

These studies are crucial for determining the safety and efficacy of the compound in medicinal chemistry.

Several compounds share structural similarities with 3,3-Difluoropyrrolidin-2-imine hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
PyrrolidineFive-membered ring with nitrogenBasic structure; lacks fluorination
2-FluoropyrrolidineFluorination at position 2Increased reactivity compared to non-fluorinated
3-FluoropyrrolidineFluorination at position 3Similar reactivity; different biological activity
4-FluoropyrrolidineFluorination at position 4Altered electronic properties

The presence of fluorine atoms in 3,3-Difluoropyrrolidin-2-imine hydrochloride distinguishes it from its analogs by potentially enhancing lipophilicity and altering biological interactions.

Fluorination Strategies in Pyrrolidine Ring Functionalization

The introduction of fluorine atoms into the pyrrolidine ring is a critical step that influences the compound’s conformational stability and electronic properties. Two primary strategies dominate this field: deoxyfluorination of alcohol precursors and radical-mediated fluorocyclization.

Deoxyfluorination leverages reagents such as [bis(2-methoxyethyl)amino]sulfur trifluoride (Deoxo-Fluor) to replace hydroxyl groups with fluorine. For example, treating 3-oxopyrrolidine-1-carboxylic acid tert-butyl ester with Deoxo-Fluor at 0°C yields 3,3-difluoropyrrolidine after subsequent hydrolysis. This method benefits from commercial reagent availability but requires careful control of stoichiometry to avoid overfluorination.

Radical fluorination offers an alternative route. Hu and Li demonstrated that 3,3-difluoropyrrolidine derivatives form via a radical cyclization sequence using (trifluoromethyl)trimethylsilane (TMSCF3) as a difluoromethylene source. The reaction proceeds through a nucleophilic addition to an imine intermediate, followed by radical-mediated ring closure. This approach achieves high diastereoselectivity (up to 95:5 dr) due to stereoelectronic steering in the transition state.

A comparative analysis of these methods reveals trade-offs between yield and complexity:

MethodReagentYield (%)Diastereoselectivity
DeoxyfluorinationDeoxo-Fluor65–78Not applicable
Radical cyclizationTMSCF372–8590:10–95:5

Recent work by Koldobskii et al. introduced a novel route starting from 2,2-dichlorotrifluoro-1-iodoethane, which undergoes nucleophilic substitution with pyrrolidine precursors to install geminal fluorines. This method avoids toxic fluorinating agents and achieves 80% yield under mild conditions.

Imine Formation via Condensation Reactions with Primary Amines

Imine formation links the difluoropyrrolidine core to amine-containing substrates, typically through acid-catalyzed condensation. The reaction between 3,3-difluoropyrrolidin-2-one and primary amines (e.g., methylamine) in toluene at reflux produces the corresponding imine intermediate. Key considerations include:

  • Solvent selection: Polar aprotic solvents (e.g., acetonitrile) accelerate Schiff base formation but may promote hydrolysis.
  • Acid catalysis: Trifluoroacetic acid (0.1–1.0 equiv.) enhances reaction rates by protonating the carbonyl oxygen, increasing electrophilicity.

Manganese(IV) oxide has emerged as a mild oxidant for converting secondary amines to imines without overoxidation. For instance, treating N-p-methoxyphenyl glycine ethyl ester with MnO2 in dichloromethane yields α-imino esters in 92% isolated yield. This method’s compatibility with acid-sensitive substrates makes it advantageous for difluoropyrrolidine derivatives.

Hydrochloride Salt Crystallization and Purification Techniques

Crystallization of the imine as its hydrochloride salt improves stability and facilitates isolation. The process involves:

  • Acidification: Adding hydrogen chloride gas to a solution of the free base in ethyl acetate induces salt precipitation.
  • Solvent optimization: Mixed-solvent systems (e.g., ethyl acetate/diethyl ether, 1:3 v/v) enhance crystal purity by modulating solubility.
  • Recrystallization: Dissolving the crude salt in hot methanol followed by slow cooling yields needle-like crystals with >99% purity (HPLC).

Recent studies highlight the role of anti-solvent crystallization using supercritical CO2 to control particle size distribution, which is critical for pharmaceutical applications.

Microwave-Assisted and Continuous Flow Synthesis Optimization

Microwave irradiation reduces reaction times from hours to minutes by enabling rapid heating. For example, cyclizing N-(tert-butylsulfinyl)imines under microwave conditions (150°C, 20 min) achieves 85% yield compared to 60% yield via conventional heating.

Continuous flow systems address scalability challenges:

  • Microreactors: Mixing difluoropyrrolidine precursors with hydrogen chloride in a silicon carbide reactor achieves 95% conversion in <5 minutes residence time.
  • In-line analytics: UV-Vis spectroscopy monitors imine formation in real time, enabling immediate parameter adjustments.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

156.0265822 g/mol

Monoisotopic Mass

156.0265822 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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